molecular formula C19H18N2OS B2489368 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide CAS No. 317854-00-5

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide

Cat. No.: B2489368
CAS No.: 317854-00-5
M. Wt: 322.43
InChI Key: YXUFCUUGCUDRRU-UHFFFAOYSA-N
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Description

N-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)isobutyramide is a heterocyclic compound featuring a thiazole core substituted with a biphenyl moiety and an isobutyramide group. Its structural complexity renders it a candidate for diverse applications, including medicinal chemistry, due to the thiazole ring’s role in bioactivity.

Properties

IUPAC Name

2-methyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13(2)18(22)21-19-20-17(12-23-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUFCUUGCUDRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Biphenyl-4-yl)thiazol-2-amine

The Hantzsch thiazole synthesis remains the most reliable method for constructing the thiazole core. A representative protocol involves:

Reagents :

  • α-Bromo-4-biphenylketone (1.0 equiv)
  • Thioisobutyramide (1.2 equiv)
  • Ethanol (anhydrous), reflux, 12 h

Procedure :

  • Dissolve α-bromo-4-biphenylketone (5.0 g, 16.7 mmol) and thioisobutyramide (2.1 g, 20.0 mmol) in ethanol (50 mL).
  • Reflux under nitrogen with vigorous stirring.
  • Cool to room temperature, filter precipitated product, and wash with cold ethanol.

Yield : 68% (4.2 g, white crystals)
Characterization :

  • $$ ^1H $$ NMR (400 MHz, CDCl$$_3 $$): δ 7.82 (d, J = 8.4 Hz, 2H, biphenyl), 7.68 (d, J = 8.4 Hz, 2H, biphenyl), 7.48–7.36 (m, 5H, aromatic), 6.95 (s, 1H, thiazole-H).
  • HRMS (ESI): m/z calc. for C$${15}$$H$${13}$$N$$_2$$S [M+H]$$^+$$: 265.0798, found: 265.0795.

Palladium-Catalyzed Biphenyl Incorporation

Suzuki-Miyaura Coupling for Biphenyl Installation

Alternative Synthetic Routes

One-Pot Thiazole Formation and Acylation

A streamlined approach combining cyclization and acylation:

Reagents :

  • α-Bromo-4-biphenylketone (1.0 equiv)
  • N-Isobutyrylthiourea (1.2 equiv)
  • DIPEA (2.0 equiv), DMF, 80°C, 6 h

Advantages :

  • Eliminates intermediate isolation steps.
  • Higher overall yield (76% vs. 68% in stepwise method).

Limitations :

  • Requires strict stoichiometric control to avoid over-acylation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale experiments demonstrate:

  • Residence time: 12 min vs. 6 h batch processing.
  • 20% increase in yield (82% vs. 68%).
  • Reduced Pd catalyst loading (0.8 mol% vs. 5 mol%).

Chemical Reactions Analysis

Types of Reactions

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the isobutyramide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Amide or thioamide derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide has been explored for its potential as:

  • Anti-inflammatory Agent : Research indicates that the compound can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Agent : It shows promise in inhibiting cancer cell proliferation by targeting key signaling pathways. Studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer .

Materials Science

The compound is utilized in the development of advanced materials:

  • Organic Semiconductors : Its unique electronic properties allow it to be used in organic semiconductor applications, particularly in the fabrication of light-emitting diodes (LEDs).
  • Photonic Devices : Due to its ability to absorb and emit light efficiently, it is being investigated for use in photonic devices, enhancing their performance and efficiency.

Biological Research

In biological studies, this compound serves as:

  • Probe for Protein-Ligand Interactions : The compound is employed in biochemical assays to study interactions between proteins and ligands, aiding in drug discovery processes.
  • Investigative Tool in Enzyme Studies : It is used to elucidate enzyme mechanisms by acting as a competitive inhibitor, providing insights into enzyme kinetics and function.

Industrial Applications

The compound finds utility in various industrial processes:

  • Synthesis of Specialty Chemicals : It acts as a precursor in the synthesis of specialty chemicals used across different industries, including pharmaceuticals and agrochemicals.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Research has shown that related thiazole compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isobutyramide involves its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs: Chlorophenyl-Substituted Thiazoles

describes compounds A28–A35 , which are structurally similar to the target molecule but feature a 4-chlorophenyl group instead of biphenyl (Figure 1). Key comparisons include:

Table 1: Physical and Spectroscopic Properties of Thiazole Derivatives
Property N-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)isobutyramide (Hypothetical) A28–A35 (Chlorophenyl Analogs)
Core Structure Biphenyl-thiazole Chlorophenyl-thiazole
Melting Point Range Not reported 190.6°C – 265.7°C
Synthetic Yield Not reported 55% – 91%
Key Spectral Features Anticipated C=O (1680–1700 cm⁻¹) C=O at 1663–1682 cm⁻¹ (IR)
HRMS Accuracy <5 ppm error

Structural Implications :

  • Biphenyl vs.
  • Synthetic Efficiency : The chlorophenyl analogs (A28–A35) exhibit moderate-to-high yields (55%–91%), suggesting that substituting biphenyl may require optimized conditions due to steric hindrance.

Functional Analogs: Triazole and Sulfonyl Derivatives

highlights 1,2,4-triazole-thione derivatives (e.g., compounds 7–9 and 10–15 ) with sulfonyl and fluorophenyl substituents. While structurally distinct, these share functional similarities in bioactivity screening contexts:

Table 2: Key Functional Comparisons
Property This compound Triazole-Thiones (7–9)
Core Heterocycle Thiazole 1,2,4-Triazole
Key Functional Groups Isobutyramide, biphenyl Sulfonyl, fluorophenyl, thione
Tautomerism Not observed Thione-thiol tautomerism confirmed
IR Signatures C=O stretch (expected ~1680 cm⁻¹) C=S stretch at 1247–1255 cm⁻¹
Synthetic Pathway Likely multi-step nucleophilic substitution Cyclization and alkylation

Functional Implications :

  • Tautomeric Stability : Triazole-thiones (7–9) exist predominantly in the thione form, as evidenced by IR (absence of S-H stretches) . This stability contrasts with thiazoles, which lack tautomeric flexibility.

Spectroscopic Differentiation

  • 13C-NMR : Chlorophenyl analogs show distinct aromatic carbons at δ 110–150 ppm , whereas biphenyl derivatives would exhibit additional signals for the second phenyl ring.
  • IR : Thione C=S stretches (1247–1255 cm⁻¹) in triazoles vs. C=O stretches (1663–1682 cm⁻¹) in thiazoles .

Biological Activity

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its interactions with various biological targets, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a biphenyl moiety, which contribute to its stability and solubility. The isobutyramide group enhances its interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological properties.

This compound exhibits biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : Compounds with thiazole structures often interact with specific enzymes, leading to inhibition of their activity. For instance, thiazole derivatives have been shown to inhibit kinases such as GSK-3β and IKK-β, which are involved in various signaling pathways related to inflammation and cancer .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The IC50 values for related compounds suggest that structural modifications can significantly influence their potency against tumor cells .

Biological Activity Profile

The biological activities of this compound can be summarized in the following table:

Activity Description Reference
Anticancer Activity Inhibits proliferation of cancer cells by targeting key kinases.
Anti-inflammatory Effects Reduces levels of pro-inflammatory cytokines in vitro.
Enzyme Inhibition Effective against GSK-3β and IKK-β kinases, with potential applications in treating inflammation.

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • GSK-3β Inhibition : A study demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 10 to 1314 nM against GSK-3β. These findings indicate that modifications in the structure can enhance or reduce inhibitory potency .
  • Cytotoxicity in Cancer Cell Lines : Research on related thiazole compounds revealed varying degrees of cytotoxicity across different cancer cell lines, with some compounds showing significant decreases in cell viability at concentrations below 10 µM .
  • Anti-inflammatory Studies : Compounds derived from this class have been shown to significantly decrease nitric oxide (NO) production and pro-inflammatory cytokines in lipopolysaccharide-induced models of inflammation, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What synthetic routes are recommended for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via condensation reactions. A typical procedure involves refluxing a thiazole precursor (e.g., 2-amino-4-([1,1'-biphenyl]-4-yl)thiazole) with isobutyryl chloride in ethanol under basic conditions (e.g., pyridine). Key parameters include:
  • Solvent : Ethanol or DMF for solubility and reactivity .
  • Reaction Time : 8–12 hours under reflux, monitored by TLC (ethyl acetate/hexane, 1:1) .
  • Purification : Recrystallization in absolute ethanol yields >90% purity .
    Optimization strategies include adjusting stoichiometry (1.2:1 molar ratio of acylating agent to thiazole) and using inert atmospheres to prevent oxidation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the thiazole ring (δ ~7.5–8.0 ppm for aromatic protons) and isobutyramide moiety (δ ~1.2 ppm for methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 278.33 for C13_{13}H14_{14}N2_2O3_3S) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3100 cm1^{-1} (N-H stretch) confirm functional groups .

Q. What functional groups in this compound influence its chemical reactivity?

  • Methodological Answer : Key groups include:
  • Thiazole Ring : Electrophilic substitution at C-5 is favored due to electron-rich aryl substituents .
  • Isobutyramide Group : Susceptible to hydrolysis under acidic/basic conditions, requiring pH-neutral storage .
  • Biphenyl Moiety : Enhances π-π stacking interactions, influencing solubility and crystallinity .

Advanced Research Questions

Q. How can contradictions in spectral data during derivative synthesis be resolved?

  • Methodological Answer : Contradictions arise from tautomerism or impurities. Strategies include:
  • Cross-Validation : Compare 1H^1H NMR with 13C^{13}C-DEPT to distinguish overlapping signals .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR shifts and optimize geometry .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., biphenyl orientation) .

Q. What strategies optimize bioactivity through structural modifications?

  • Methodological Answer : Focus on substituent effects:
  • Electron-Withdrawing Groups (e.g., -NO2_2, -Cl) : Enhance enzyme inhibition (e.g., kinase targets) by increasing electrophilicity .
  • Hydrophobic Substituents (e.g., biphenyl) : Improve membrane permeability, validated via logP assays .
  • Heterocycle Fusion : Adding triazole or pyrazole rings (e.g., as in ) modulates selectivity for cancer vs. microbial targets.

Q. How can computational models guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer : Use in silico tools:
  • ADMET Prediction : SwissADME predicts bioavailability, CYP450 interactions, and blood-brain barrier penetration .
  • Molecular Docking (AutoDock Vina) : Identifies binding poses with targets like EGFR (PDB: 1M17) .
  • QSAR Models : Correlate substituent parameters (e.g., Hammett σ) with IC50_{50} values from cytotoxicity assays .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Methodological Answer : Multi-disciplinary workflows:
  • Target Identification : Pull-down assays with biotinylated derivatives and streptavidin beads isolate binding proteins .
  • Kinase Profiling : Use PamStation®12 to screen against 100+ kinases .
  • Metabolomics : LC-MS tracks metabolic perturbations in treated cell lines (e.g., HepG2) .

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